Tenovin-1 is a small molecule identified through a cell-based screen for compounds that activate p53-dependent transcription. [] It acts as a potent and selective inhibitor of sirtuin proteins, specifically sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), which belong to the class III histone deacetylases (HDACs). [, , , ] Tenovin-1 exerts its effects by inhibiting the deacetylase activity of SIRT1 and SIRT2, thereby influencing various cellular processes such as cell growth, apoptosis, and metabolism. [, ] It has emerged as a valuable tool in scientific research for investigating the roles of SIRT1 and SIRT2 in various biological contexts, including cancer, aging, and neurodegenerative diseases. [, , , , ]
Tenovin-1 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. It is classified as a selective inhibitor of the sirtuin family of proteins, specifically SIRT1 and SIRT2. Tenovin-1 acts as an activator of the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. The compound was discovered through a cell-based screening process aimed at identifying small molecules that could activate p53 and inhibit tumor growth.
Tenovin-1 was identified in a high-throughput screening of approximately 30,000 drug-like compounds designed to find p53 activators. The compound is classified under antineoplastic agents and histone deacetylase inhibitors, with potential applications in oncology and metabolic disease management. Its chemical name is N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide, and it has been cataloged for research purposes by various suppliers.
The synthesis of Tenovin-1 involves several key steps that focus on creating its unique thiourea structure. The compound features a central thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group.
Tenovin-1 exhibits a complex molecular structure characterized by its distinct functional groups that contribute to its biological activity.
The three-dimensional conformation of Tenovin-1 allows it to interact effectively with its biological targets, particularly the sirtuins.
Tenovin-1 undergoes specific chemical reactions that facilitate its interaction with target proteins.
The mechanism of action of Tenovin-1 is multifaceted, primarily involving the inhibition of sirtuin activity and activation of p53.
Tenovin-1 possesses distinct physical and chemical properties that influence its solubility and bioavailability.
Tenovin-1 has several promising applications in scientific research and potential therapeutic settings:
Tenovin-1 selectively inhibits the deacetylase activities of SIRT1 and SIRT2, members of the NAD⁺-dependent class III histone deacetylases. Biochemical assays confirm that Tenovin-1 binds to the catalytic domains of SIRT1 and SIRT2, with in vitro studies reporting IC₅₀ values of ~21 µM for SIRT1 and ~10 µM for SIRT2 [1] [6]. This binding disrupts the deacetylation of critical substrates: p53 (a SIRT1 target) and α-tubulin (a SIRT2 target). Molecular modeling reveals that Tenovin-1's thiourea group forms hydrogen bonds with residues in the hydrophobic pockets of both sirtuins, while its lipophilic tert-butylphenyl moiety enhances binding stability [5] [8]. The inhibition elevates global acetylation levels, altering downstream signaling cascades linked to stress responses and genomic stability.
By competitively inhibiting NAD⁺-binding sites on SIRT1/2, Tenovin-1 disrupts the kinetic efficiency of deacetylation reactions. This interference reduces the turnover rate of acetyl groups on substrate proteins by >50% at pharmacologically relevant concentrations (5–10 µM) [5] [8]. Consequently, metabolic pathways regulated by NAD⁺ availability—including mitochondrial respiration and redox balance—are indirectly modulated. The compound's action shifts cellular metabolism toward glycolysis, as evidenced by reduced oxygen consumption rates in treated cancer cells [8].
Table 1: Sirtuin Inhibition Profile of Tenovin-1
Sirtuin Isoform | Primary Substrates | IC₅₀ (µM) | Biological Consequence |
---|---|---|---|
SIRT1 | p53, Histone H3 | 21.0 | p53 stabilization, cell cycle arrest |
SIRT2 | α-Tubulin, Histone H4 | 10.0 | Microtubule destabilization |
Tenovin-1 stabilizes p53 by inhibiting its interaction with MDM2, the E3 ubiquitin ligase responsible for p53 proteasomal degradation. Within 2 hours of treatment, Tenovin-1 increases nuclear p53 protein levels by >3-fold without affecting TP53 mRNA expression [1] [5]. This occurs via SIRT1 inhibition–induced hyperacetylation of p53 at lysine residue K382, which sterically hinders MDM2 binding. In p53-wild-type cells (e.g., HCT116), Tenovin-1 reduces p53 ubiquitination by ~70%, extending its half-life and enhancing transcriptional activity [7].
Stabilized p53 activates transcription of downstream effectors, including the cyclin-dependent kinase inhibitor p21CIP/WAF1 and pro-apoptotic genes (BAX, PUMA). Quantitative PCR analyses show 4.5-fold and 3.2-fold increases in p21 and BAX mRNA, respectively, in Tenovin-1–treated tumor cells [5] [9]. This triggers G₁ cell cycle arrest and caspase-dependent apoptosis. Notably, p53-null cells exhibit resistance to these effects, confirming p53 dependency [5].
Table 2: p53-Dependent Transcriptional Targets Modulated by Tenovin-1
Gene Target | Function | Fold Change (mRNA) | Outcome |
---|---|---|---|
CDKN1A (p21) | Cyclin-dependent kinase inhibitor | ↑4.5 | Cell cycle arrest (G₁/S) |
BAX | Pro-apoptotic protein | ↑3.2 | Mitochondrial apoptosis |
PUMA | p53-upregulated apoptosis effector | ↑2.8 | Caspase activation |
Tenovin-1 induces dual cell death mechanisms:
Tenovin-1 disrupts mitochondrial function by inhibiting electron transport chain complexes, increasing superoxide production by >40% within 4 hours [6] [9]. This oxidative stress damages mitochondrial DNA and permeabilizes the outer membrane, facilitating cytochrome c release. ROS scavengers (e.g., NAC) partially rescue cell viability, confirming ROS as a key mediator of Tenovin-1–induced cytotoxicity [9].
Table 3: Cell Death Mechanisms Induced by Tenovin-1
Mechanism | Key Mediators | p53 Dependency | Cellular Phenotype |
---|---|---|---|
Apoptosis | Caspases-9/3, BAX, AIF | Context-dependent | DNA fragmentation, membrane blebbing |
Autophagic stress | LC3-II accumulation, p62 | Independent | Vacuolization, lysosomal defects |
Mitochondrial ROS | Superoxide, cytochrome c | Independent | ΔΨm collapse, ATP depletion |
Tenovin-1 inhibits DHODH, a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Co-crystallography shows Tenovin-1 occupying the ubiquinone-binding site of DHODH with a Kₛ of 0.8 µM, disrupting orotate oxidation [4] [9]. This depletes uridine monophosphate (UMP), arresting DNA/RNA synthesis in proliferating cells. Crucially, exogenous uridine supplementation reverses Tenovin-1–mediated cytotoxicity, validating DHODH as a biologically relevant target [9].
In renal fibrosis models, Tenovin-1 downregulates phosphorylation of growth factor receptors:
Table 4: Non-Canonical Targets of Tenovin-1
Target | Biological Role | Inhibition Mechanism | Functional Consequence |
---|---|---|---|
DHODH | Pyrimidine biosynthesis | Ubiquinone-binding site blockage | Nucleotide depletion, growth arrest |
PDGFR-β | Fibroblast proliferation | Reduced phosphorylation | Antifibrotic effects |
EGFR | Epithelial cell survival | Reduced dimerization/activation | Suppressed STAT3 signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7